molecular formula C20H17N3O4 B2626974 1-(3-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-04-0

1-(3-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2626974
CAS RN: 946248-04-0
M. Wt: 363.373
InChI Key: PCTVNKGTFSYICL-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as MNC, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of dihydropyridine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Crystal Structure

The compound 1-(3-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, although not directly mentioned, shares structural similarities with compounds studied for their synthesis techniques and crystal structures. For instance, diflunisal carboxamides synthesized from diflunisal, an anti-inflammatory drug, through amidation and esterification, show how complex carboxamides are developed and their crystal structures determined through X-ray diffraction. These methods highlight the compound's potential in structural chemistry research and drug development processes (Guang-xiang Zhong et al., 2010).

Chemical Reactions and Products

The compound's related chemical reactions showcase its versatility in generating diverse chemical structures. For example, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate leading to various pyridine products emphasizes the compound's potential in synthetic chemistry for producing novel molecules with potential pharmacological activities (C. N. O'callaghan et al., 1999).

Recyclization Processes

Recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives demonstrates the compound's role in chemical transformations. These reactions, leading to fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, highlight the potential for creating complex molecules with specific biological activities (V. Britsun et al., 2009).

Biological Activity

Although the specific biological activities of 1-(3-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are not directly detailed, related compounds have been evaluated for various biological effects. For example, novel dihydropyrimidine derivatives containing imidazolyl substituents have been designed and evaluated for their anti-tubercular activity, suggesting that structurally similar compounds like ours could potentially exhibit significant biological activities and could be promising candidates for drug development (M. Iman et al., 2015).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-2-6-15(11-14)13-22-10-4-9-18(20(22)25)19(24)21-16-7-3-8-17(12-16)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTVNKGTFSYICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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